molecular formula C15H17NO3S B2678137 (E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide CAS No. 2321346-01-2

(E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2678137
CAS No.: 2321346-01-2
M. Wt: 291.37
InChI Key: ANSCNICQZCUCKD-ONEGZZNKSA-N
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Description

(E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide is an organic compound that features a complex structure with both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, undergoes a Friedel-Crafts acylation to introduce the necessary functional groups.

    Hydroxyethylation: The intermediate is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

    Acrylamide Formation: The final step involves the reaction of the hydroxyethyl intermediate with thiophene-3-carboxylic acid and acryloyl chloride under basic conditions to form the acrylamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acrylamide group, converting it into the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amines derived from the reduction of the acrylamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties, such as improving its bioavailability or reducing toxicity.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It could act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound might influence cellular pathways by interacting with key proteins or nucleic acids, altering gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene-2-yl group instead of thiophene-3-yl.

    (E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide: Contains a furan-3-yl group instead of thiophene-3-yl.

    (E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(phenyl)acrylamide: Features a phenyl group instead of thiophene-3-yl.

Uniqueness

The presence of both furan and thiophene rings in (E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide makes it unique compared to its analogs. This dual-ring system can impart distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(E)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-10-7-13(11(2)19-10)14(17)8-16-15(18)4-3-12-5-6-20-9-12/h3-7,9,14,17H,8H2,1-2H3,(H,16,18)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSCNICQZCUCKD-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C=CC2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(CNC(=O)/C=C/C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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